(3-Chloro-2-fluoropyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid
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Overview
Description
3-Chloro-2-fluoropyridine-4-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoropyridine-4-boronic acid pinacol ester typically involves the borylation of 3-Chloro-2-fluoropyridine. One common method is the palladium-catalyzed cross-coupling of 3-Chloro-2-fluoropyridine with bis(pinacolato)diboron under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dioxane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoropyridine-4-boronic acid pinacol ester primarily undergoes cross-coupling reactions, particularly Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), and solvents (e.g., dioxane, THF).
Major Products
The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3-Chloro-2-fluoropyridine-4-boronic acid pinacol ester is extensively used in scientific research for the synthesis of complex organic molecules. Its applications include:
Mechanism of Action
The primary mechanism of action for 3-Chloro-2-fluoropyridine-4-boronic acid pinacol ester is its participation in Suzuki-Miyaura cross-coupling reactions. The process involves three main steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-pyridineboronic acid pinacol ester
- 2-Chloro-4-fluoropyridine-5-boronic acid pinacol ester
Uniqueness
3-Chloro-2-fluoropyridine-4-boronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent for the synthesis of complex organic molecules .
Properties
Molecular Formula |
C11H16BClFNO3 |
---|---|
Molecular Weight |
275.51 g/mol |
IUPAC Name |
(3-chloro-2-fluoropyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C11H16BClFNO3/c1-10(2,16)11(3,4)18-12(17)7-5-6-15-9(14)8(7)13/h5-6,16-17H,1-4H3 |
InChI Key |
OCGIRQNVOBGSOL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=NC=C1)F)Cl)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
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